molecular formula C19H24F3N7O B12265025 4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Cat. No.: B12265025
M. Wt: 423.4 g/mol
InChI Key: LJEIKHCHAHBVSL-UHFFFAOYSA-N
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Description

4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine core. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the trifluoromethyl group, and the attachment of the morpholine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(trifluoromethyl)pyrimidine: Shares the trifluoromethyl group but lacks the morpholine ring.

    4-Methyl-6-(piperazin-1-yl)pyrimidine: Similar pyrimidine core but without the trifluoromethyl group.

Uniqueness

4-(4-Methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine is unique due to the combination of its trifluoromethyl group, morpholine ring, and pyrimidine core, which collectively impart distinct chemical and biological properties .

Properties

Molecular Formula

C19H24F3N7O

Molecular Weight

423.4 g/mol

IUPAC Name

4-[4-methyl-6-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C19H24F3N7O/c1-13-11-16(26-18(23-13)29-7-9-30-10-8-29)27-3-5-28(6-4-27)17-12-15(19(20,21)22)24-14(2)25-17/h11-12H,3-10H2,1-2H3

InChI Key

LJEIKHCHAHBVSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C

Origin of Product

United States

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